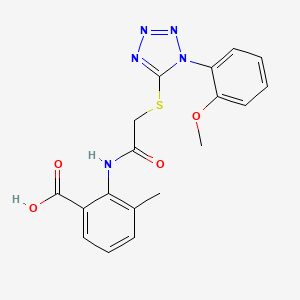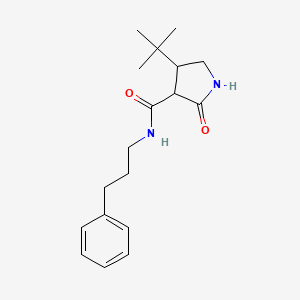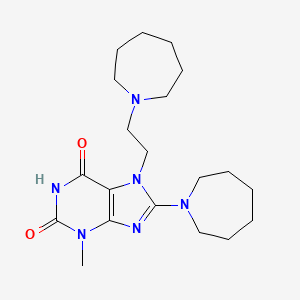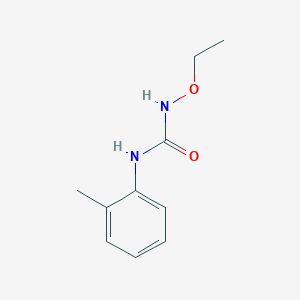![molecular formula C16H12ClF3N4O2 B2775435 4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 339101-72-3](/img/structure/B2775435.png)
4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amino group (-NH2), a trifluoromethyl group (-CF3), a pyridinyl group (a nitrogen-containing aromatic ring), and an isoindole-1,3-dione group (a bicyclic structure with a five-membered ring fused to a four-membered ring containing two carbonyl groups). These functional groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent . The isoindole-1,3-dione group could potentially be formed through a cyclization reaction .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. These groups could potentially make the compound a participant in various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The compound "4-amino-2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione" is a derivative of hexahydro-1H-isoindole-1,3(2H)-dione. Research has focused on the synthesis of various derivatives of this compound due to their potential applications in different scientific fields. For instance, Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. The method involved epoxidation followed by opening of the epoxide with nucleophiles, leading to derivatives including amino and triazole derivatives. This synthesis route provided a versatile foundation for creating a broad range of structurally related compounds with potential applications in pharmaceuticals and materials science (Tan et al., 2016).
Crystal and Molecular Structure Analysis
The study of molecular and crystal structure forms an essential part of understanding the properties and potential applications of a compound. Struga et al. (2007) synthesized two new N-aminoimides related to the isoindole structure and analyzed their crystal and molecular structures. They found that the crystals of these compounds are noncentrosymmetric with distinct molecular environments, leading to single or bifurcated N-H...O hydrogen bonds. This detailed structural analysis could be crucial for understanding the reactivity and interaction patterns of these compounds, potentially guiding their applications in fields like material science or pharmaceuticals (Struga et al., 2007).
Antimicrobial Screening and Chemotherapeutic Potential
Some derivatives of 1H-isoindole-1,3(2H)-dione have been explored for their antimicrobial and chemotherapeutic potential. Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of 1H-isoindole-1,3(2H)-dione, and screened them for antimicrobial activities. Their research aimed to evaluate these derivatives as potential chemotherapeutic agents, indicating the significance of this chemical structure in developing new medications (Jain et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could potentially involve further exploration of its synthesis, properties, and potential applications. For example, the compound could be investigated for use in pharmaceuticals or agrochemicals, given the biological activity associated with the trifluoromethyl and pyridinyl groups .
Propiedades
IUPAC Name |
4-amino-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O2/c17-10-6-8(16(18,19)20)7-23-13(10)22-4-5-24-14(25)9-2-1-3-11(21)12(9)15(24)26/h1-3,6-7H,4-5,21H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKBJRNWSASAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)
![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)
![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)
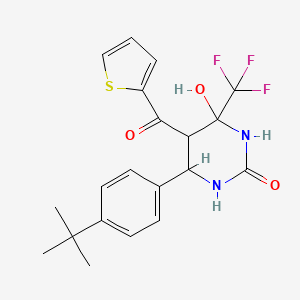
![N-[2-(1H-indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)
![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)


![2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)
